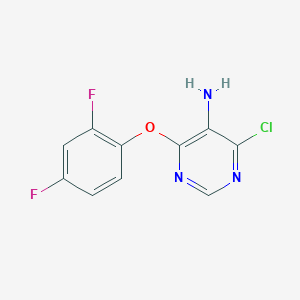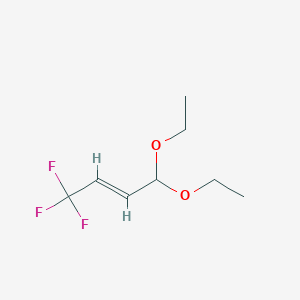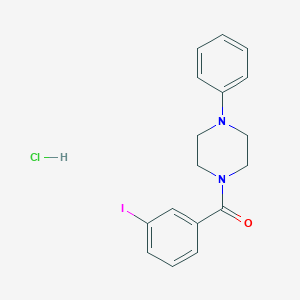
4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine is a chemical compound with the molecular formula C10H6ClF2N3O and a molecular weight of 257.63 g/mol It is a pyrimidine derivative, characterized by the presence of chloro, difluorophenoxy, and amine functional groups
Métodos De Preparación
The synthesis of 4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with 2,4-difluorophenol under basic conditions, followed by amination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atoms with the difluorophenoxy group .
Análisis De Reacciones Químicas
4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluorophenoxy positions.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or nucleic acid synthesis . The exact molecular pathways and targets are still under investigation, but its structural features suggest it can bind to and inhibit key biological molecules .
Comparación Con Compuestos Similares
4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:
4-Chloro-5-(2,4-difluorophenoxy)pyrimidine: Similar structure but lacks the amine group, which may affect its reactivity and biological activity.
6-(2,4-Difluorophenoxy)-4-methylpyrimidine:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity .
Propiedades
IUPAC Name |
4-chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N3O/c11-9-8(14)10(16-4-15-9)17-7-2-1-5(12)3-6(7)13/h1-4H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHYMBFDKIURGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=C(C(=NC=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)
![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)
![(2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2489890.png)

![N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2489893.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE](/img/structure/B2489896.png)
![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)
![3,4-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489903.png)





